molecular formula C19H19N3O B10999746 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone

Cat. No.: B10999746
M. Wt: 305.4 g/mol
InChI Key: QHHNVVWRAICPDZ-UHFFFAOYSA-N
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Description

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The benzimidazole moiety is known for its broad range of biological activities, while the pyrrolidine ring contributes to the compound’s structural diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution or cyclization reactions. The final step involves the attachment of the phenyl group to the ethanone moiety. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzimidazole and pyrrolidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the ethanone moiety produces alcohol derivatives.

Scientific Research Applications

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is unique due to the combination of the benzimidazole and pyrrolidine rings, which confer a broad range of biological activities and potential applications. This combination enhances the compound’s structural diversity and potential for therapeutic use.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H19N3O/c23-18(13-14-7-2-1-3-8-14)22-12-6-11-17(22)19-20-15-9-4-5-10-16(15)21-19/h1-5,7-10,17H,6,11-13H2,(H,20,21)

InChI Key

QHHNVVWRAICPDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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